molecular formula C13H8N2O3 B2908267 2-Nitrodibenzo[b,f][1,4]oxazepine CAS No. 16398-29-1

2-Nitrodibenzo[b,f][1,4]oxazepine

Katalognummer B2908267
CAS-Nummer: 16398-29-1
Molekulargewicht: 240.218
InChI-Schlüssel: SYLIEQPXLCNFKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-Nitrodibenzo[b,f][1,4]oxazepine” is a chemical compound with the molecular formula C13H8N2O3 and a molecular weight of 240.21422 . It is a derivative of dibenzo[b,f][1,4]oxazepine .


Synthesis Analysis

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, including 2-Nitrodibenzo[b,f][1,4]oxazepine, can be synthesized using various methods. Some of the reported methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes, substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols, substituted 2-nitro-1-bromobenzene and substituted 2-hydrazonamidophenol, substituted 2-nitro-1-bromobenzene and substituted 2-(aminomethyl)phenol, and 2-aminobenzonitrile and 1,4-dichloro-2-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 2-Nitrodibenzo[b,f][1,4]oxazepine consists of a dibenzoxazepine ring system. This structure is found in many physiologically active compounds .


Physical And Chemical Properties Analysis

2-Nitrodibenzo[b,f][1,4]oxazepine is a solid at room temperature. It has a density of 1.160±0.10 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques 2-Nitrodibenzo[b,f][1,4]oxazepine (DBO) and its derivatives, owing to their pharmacological significance, have been the subject of extensive synthetic research. Recent advancements in DBO synthesis involve a variety of methods, including cyclocondensation of precursors like substituted 2-aminophenols and 2-halobenzaldehydes, copper catalysis, and domino elimination-rearrangement-addition sequences. These methods are crucial for chemists aiming to develop pharmacologically relevant DBO derivatives (Zaware & Ohlmeyer, 2015).

Chemical Reactions and Properties DBO and its derivatives exhibit a variety of biological activities, primarily influencing the central nervous system. The intramolecular nucleophilic substitution of the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids results in dibenzo[b,f][1,4]oxazepin-11(10H)-ones, with the nitro group in the product being replaceable under the action of O- and S-nucleophiles. This behavior signifies the reactivity and potential application of DBO in various chemical syntheses (Samet et al., 2006).

Advanced Synthesis and Applications

Enantioselective Reactions and Pharmaceutical Relevance The dibenzo[b,f][1,4]oxazepine scaffold is notable in medicinal chemistry due to its wide range of biological and pharmacological activities. However, catalytic asymmetric methodologies for the synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives are rare. Recent works have presented an overview of enantioselective reactions where these cyclic seven-membered imines are used as electrophiles. This research has implications for the synthesis of related compounds and highlights the scaffold's significance in drug development (Munck, Vila, & Pedro, 2018).

Polyfluorinated Analogues and Psychotropic Agents The creation of polyfluorinated analogues of DBO, based on the intramolecular dehydrofluorination of polyfluoro-o-hydroxybenzylidenanilines, showcases the chemical versatility of the DBO scaffold. The interaction of these compounds with nucleophiles results in the substitution of para-fluorine, leading to derivatives that have been used as intermediates in synthesizing psychotropic agents like Sintamil and loxapine (Gerasimova, Konstantinova, & Petrenko, 1989).

Safety and Hazards

Inhalation of vapors or dust of 2-Nitrodibenzo[b,f][1,4]oxazepine is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may also cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful .

Wirkmechanismus

Target of Action

2-Nitrodibenzo[b,f][1,4]oxazepine, also known as Dibenzo[b,f][1,4]oxazepine (DBO), is a compound that has been found to possess an array of pharmacological activities . The primary targets of DBO derivatives include various receptors and enzymes, such as calcium channels, histamine H4 receptors, and HIV-1 reverse transcriptase .

Mode of Action

The mode of action of DBO involves its interaction with these targets. For instance, as a calcium channel antagonist, it can inhibit the influx of calcium ions, thereby affecting the function of nerve and muscle cells . As a histamine H4 receptor agonist, it can modulate immune responses . As a non-nucleoside HIV-1 reverse transcriptase inhibitor, it can prevent the replication of HIV-1 .

Biochemical Pathways

The biochemical pathways affected by DBO are diverse, reflecting its multiple targets. For example, by inhibiting calcium channels, it can affect the signaling pathways that rely on calcium as a second messenger . By acting as a histamine H4 receptor agonist, it can influence inflammatory responses . By inhibiting HIV-1 reverse transcriptase, it can disrupt the life cycle of HIV-1 .

Pharmacokinetics

The synthesis of dbo derivatives has been described, which could potentially influence its adme properties .

Result of Action

The molecular and cellular effects of DBO’s action depend on its specific targets. For example, inhibition of calcium channels can lead to muscle relaxation and reduced neurotransmission . Activation of histamine H4 receptors can modulate immune responses . Inhibition of HIV-1 reverse transcriptase can prevent the replication of HIV-1, potentially leading to a decrease in viral load .

Eigenschaften

IUPAC Name

8-nitrobenzo[b][1,4]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-15(17)10-5-6-12-9(7-10)8-14-11-3-1-2-4-13(11)18-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLIEQPXLCNFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=C(O2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.